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Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

Cat. No.: B070338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution,

Metabolism, and Excretion (ADME) profile of pyridine carbothioamide compounds. As a class

of molecules with demonstrated therapeutic potential, understanding their drug-like properties

is crucial for further development.[1] This document summarizes key in silico ADME

parameters, details the computational methodologies used for their prediction, and presents

the data in a clear, comparative format.

Introduction to Pyridine Carbothioamides and In
Silico ADME
Pyridine carbothioamide derivatives have garnered significant interest in medicinal chemistry

due to their diverse biological activities, including potential as urease inhibitors, anti-

inflammatory agents, and anticancer therapeutics.[1][2] The core structure, featuring a pyridine

ring linked to a carbothioamide moiety, provides a versatile scaffold for chemical modification to

optimize therapeutic efficacy.

Before advancing promising compounds to preclinical and clinical trials, a thorough evaluation

of their ADME properties is essential. In silico ADME profiling offers a rapid and cost-effective

method to predict the pharmacokinetic and pharmacodynamic behavior of drug candidates.

These computational models assess properties such as oral bioavailability, membrane
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permeability, metabolic stability, and potential toxicity, thereby guiding the selection and

optimization of lead compounds.

In Silico ADME Prediction Workflow
The in silico prediction of ADME properties for pyridine carbothioamide compounds typically

follows a structured workflow. This process begins with the two-dimensional structure of the

molecule, which is then used as input for various computational models to calculate a suite of

physicochemical and pharmacokinetic parameters.
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In Silico ADME Prediction Workflow

Physicochemical Properties and Drug-Likeness
The physicochemical properties of pyridine carbothioamide derivatives are fundamental to their

ADME profile. Key parameters include molecular weight (MW), lipophilicity (log P), and

topological polar surface area (TPSA). These properties are often evaluated against
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established "drug-likeness" rules, such as Lipinski's Rule of Five, to assess the potential for

oral bioavailability.

A study on a series of pyridine carboxamide and carbothioamide derivatives demonstrated that

these compounds generally exhibit favorable physicochemical properties for oral drug

administration.[2] The in silico analysis indicated high gastrointestinal (GI) absorption and good

oral bioavailability for all synthesized molecules.[2]

Table 1: In Silico Physicochemical and Drug-Likeness Properties of Pyridine Carbothioamide

Derivatives

Comp
ound
ID

Molec
ular
Form
ula

MW (
g/mol
)

TPSA
(Å²)

iLogP

H-
bond
Acce
ptors

H-
bond
Dono
rs

Molar
Refra
ctivity

Rotat
able
Bond
s

Lipin
ski
Violat
ions

Rx-1
C7H8

N4S
180.23 91.93 1.18 4 2 50.84 2 0

Rx-2
C8H10

N4S
194.26 91.93 1.57 4 2 55.46 3 0

Rx-3
C8H9

FN4S
212.25 91.93 1.30 4 2 51.52 2 0

Rx-4
C8H9

BrN4S
273.16 91.93 1.93 4 2 58.74 2 0

Rx-5
C8H10

N4OS
210.26 101.16 1.05 5 2 56.02 3 0

Rx-6
C7H7

ClN4S
214.68 91.93 1.83 4 2 55.46 2 0

Data extracted from a study on pyridine carboxamide and carbothioamide derivatives as

urease inhibitors.[2]

Pharmacokinetic Properties
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In silico tools can predict various pharmacokinetic parameters, providing insights into how a

compound is absorbed, distributed, metabolized, and excreted.

Absorption
High gastrointestinal (GI) absorption is a desirable property for orally administered drugs. The

pyridine carbothioamide derivatives in a cited study were predicted to have high GI absorption.

[2] This is often correlated with favorable physicochemical properties, as outlined in Table 1.

Distribution
The distribution of a drug throughout the body is influenced by factors such as plasma protein

binding and the ability to cross biological membranes like the blood-brain barrier (BBB). While

specific in silico data on the distribution of pyridine carbothioamides is not detailed in the

provided search results, the iLogP values suggest a moderate lipophilicity, which is often

associated with good distribution characteristics.

Metabolism
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. In silico

models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP

isoforms. Inhibition of CYP enzymes can lead to drug-drug interactions.

Table 2: In Silico Pharmacokinetic and Medicinal Chemistry Properties of Pyridine

Carbothioamide Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9609714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Com
poun
d ID

GI
Abso
rptio
n

BBB
Perm
eant

P-gp
Subs
trate

CYP
1A2
Inhib
itor

CYP
2C19
Inhib
itor

CYP
2C9
Inhib
itor

CYP
2D6
Inhib
itor

CYP
3A4
Inhib
itor

Lead
-
Like
ness

Synt
hetic
Acce
ssibil
ity

Rx-1 High No No No Yes Yes No Yes No 2.15

Rx-2 High No No No Yes Yes No Yes No 2.30

Rx-3 High No No No Yes Yes No Yes No 2.31

Rx-4 High No No No Yes Yes No Yes No 2.45

Rx-5 High No No No Yes Yes No Yes No 2.46

Rx-6 High No No No Yes Yes No Yes No 2.31

Data extracted from a study on pyridine carboxamide and carbothioamide derivatives as

urease inhibitors.[2]

Excretion
Predictions regarding the excretion pathways of pyridine carbothioamides were not explicitly

detailed in the provided search results. This would typically involve assessing the likelihood of

renal or biliary clearance.

Experimental Protocols for In Silico ADME
Prediction
The in silico ADME and drug-likeness properties of the pyridine carbothioamide derivatives

were reportedly evaluated using the SwissADME online server.[2]

General Protocol for In Silico ADME Prediction using SwissADME:

Compound Input: The 2D structure of the pyridine carbothioamide derivative is drawn using a

chemical drawing tool or provided as a SMILES (Simplified Molecular Input Line Entry

System) string.
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Submission: The structure is submitted to the SwissADME web server.

Computation: The server calculates a wide range of parameters, including:

Physicochemical Properties: Molecular Weight, Formula, TPSA, iLogP (a physics-based

method for LogP calculation), Molar Refractivity.

Lipophilicity: Consensus Log P o/w.

Water Solubility: Log S (ESOL).

Pharmacokinetics: GI absorption (passive), BBB permeation, P-glycoprotein substrate

prediction, and inhibition of major Cytochrome P450 isoforms (CYP1A2, CYP2C19,

CYP2C9, CYP2D6, CYP3A4).

Drug-Likeness: Evaluation based on Lipinski's (Rule of Five), Ghose, Veber, Egan, and

Muegge rules.

Medicinal Chemistry: Lead-likeness, synthetic accessibility score, and alerts for

undesirable chemical functionalities.

Data Analysis: The output is provided in a comprehensive table, allowing for the analysis and

comparison of the ADME properties of the submitted compounds.

Conclusion
The in silico ADME profiling of pyridine carbothioamide compounds suggests that this class of

molecules possesses favorable drug-like properties.[2] The analyzed derivatives generally

adhere to Lipinski's Rule of Five, exhibit high predicted gastrointestinal absorption, and have

acceptable physicochemical characteristics for oral bioavailability.[2] While some compounds

are predicted to be inhibitors of certain CYP450 enzymes, which warrants further investigation,

the overall in silico ADME profile is promising for their continued development as therapeutic

agents. These computational predictions provide a strong foundation for guiding further

experimental studies to validate the ADME properties of this important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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